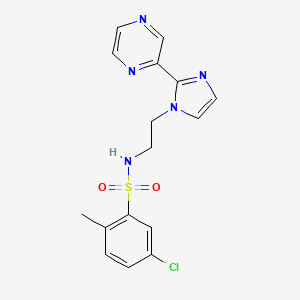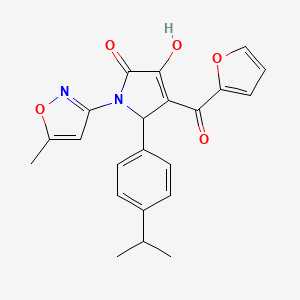
2-(Methylsulfonyl)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO6S and its molecular weight is 245.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Optimization
The process of synthesizing derivatives of 2-(Methylsulfonyl)-5-nitrobenzoic acid has been a subject of study, emphasizing the optimization of synthesis conditions to achieve high conversion rates and yields. For instance, using p-methylsulfonyltoluene as a starting material and employing nitric acid and V2O5 as catalysts under the assistance of O2, researchers have achieved a conversion rate of up to 99% with the yield exceeding 85% (Han Yan-gong, 2012).
Material Characterization
The study of this compound derivatives also extends to material characterization. Investigations have explored the crystal structure, identifying specific dihedral angles between functional groups and benzene rings, and analyzed the stability of the crystal structure via weak intermolecular interactions (Yan-jun Hou et al., 2010).
Oxidation Processes
The compound has been utilized in studies examining the oxidation of thiols by various oxidants. These studies have identified higher oxidation states of sulfur, including the sulfonic acid derivative and the disulfide S-oxide, through reactions with peroxynitrite anion, hydrogen peroxide, and hypochlorous acid. This research provides a framework for comparing the thiol-oxidizing abilities of different oxidants, offering insights into the stability of this compound in biological matrices where oxidants may be generated (L. Landino et al., 2008).
Nanocomposite Synthesis for Concrete Science
Research has delved into the intercalation of nitrobenzoic acid salts into layered double hydroxide-like host materials, paving the way for the synthesis of nanocomposites. These materials find applications in cement and concrete science, for instance, in controlling the effect of admixtures on the kinetics of cement hydration by programming their temporal release (L. Raki et al., 2004).
Environmental Impact and Residue Analysis
The derivative of this compound, mesotrione, a selective herbicide, has been the subject of residue analysis in various environmental matrices. Studies have developed methods for determining residues of mesotrione and its metabolites in crops, soil, and water, highlighting its environmental impact and offering quantitation limits for these substances (P. Alferness & L. Wiebe, 2002).
Mecanismo De Acción
Target of Action
Similar compounds such as indole-benzimidazole structures have been found to bind with high affinity to multiple receptors , suggesting that 2-(Methylsulfonyl)-5-nitrobenzoic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit cox-2 inhibitory activity . This suggests that this compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Related compounds have been found to participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This suggests that this compound might also influence similar biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit anticancer effects with potential estrogen receptor modulatory actions , which could impact their bioavailability.
Result of Action
Related compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound might also lead to similar molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors have been found to significantly influence the seed phenotypic variation of certain species , suggesting that similar factors might also affect the action of this compound.
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylsulfonyl-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOIPYEUIHVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549014-66-5 |
Source


|
| Record name | 2-(methylsulfonyl)-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2517874.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2517879.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)
![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)

![N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2517884.png)

![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)


![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)
